molecular formula C14H11Br2NTe B13772953 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- CAS No. 98326-29-5

10H-Phenotellurazine, 3,7-dibromo-10-ethyl-

Cat. No.: B13772953
CAS No.: 98326-29-5
M. Wt: 480.7 g/mol
InChI Key: GJEJOTBFZAANEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is a heterocyclic compound containing tellurium It is characterized by the presence of bromine atoms at the 3 and 7 positions and an ethyl group at the 10 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- typically involves the bromination of 10-ethyl-10H-phenotellurazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 7 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

10H-Phenotellurazine, 3,7-dibromo-10-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenotellurazine, 3,7-dibromo-10-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of bromine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine, 3,7-dibromo-10-ethyl-: Similar structure but contains sulfur instead of tellurium.

    10H-Phenoxazine, 3,7-dibromo-10-ethyl-: Contains oxygen instead of tellurium.

    10H-Phenarsazine, 3,7-dibromo-10-ethyl-: Contains arsenic instead of tellurium

Uniqueness

10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties. Tellurium-containing compounds often exhibit higher reactivity and stability compared to their sulfur or oxygen analogs, making them valuable in various applications .

Properties

CAS No.

98326-29-5

Molecular Formula

C14H11Br2NTe

Molecular Weight

480.7 g/mol

IUPAC Name

3,7-dibromo-10-ethylphenotellurazine

InChI

InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3

InChI Key

GJEJOTBFZAANEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.